molecular formula C24H28N2O3 B11166815 4-[(4-Benzylpiperidin-1-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one

4-[(4-Benzylpiperidin-1-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B11166815
M. Wt: 392.5 g/mol
InChI Key: KZFYVLGNINQBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Benzylpiperidin-1-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Benzylpiperidin-1-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactionsThe Suzuki–Miyaura coupling reaction is often employed due to its efficiency in forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is prevalent in industrial settings due to their scalability and reliability .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Benzylpiperidin-1-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-[(4-Benzylpiperidin-1-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Benzylpiperidin-1-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one derivatives: These compounds share the pyrrolidin-2-one core structure and have similar chemical properties.

    Benzylpiperidine derivatives: These compounds share the benzylpiperidine moiety and exhibit similar biological activities.

Uniqueness

4-[(4-Benzylpiperidin-1-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in other compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

4-(4-benzylpiperidine-1-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C24H28N2O3/c1-29-22-9-5-8-21(16-22)26-17-20(15-23(26)27)24(28)25-12-10-19(11-13-25)14-18-6-3-2-4-7-18/h2-9,16,19-20H,10-15,17H2,1H3

InChI Key

KZFYVLGNINQBRY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.